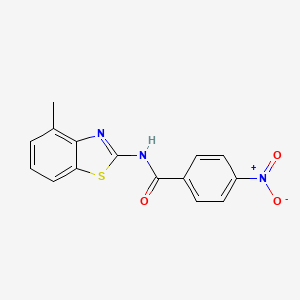

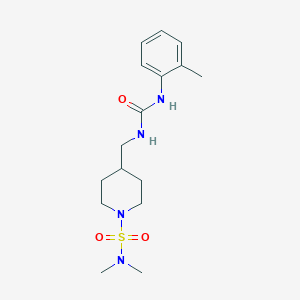

1-(4-Fluorobenzyl)-3-(6-methoxyquinolin-8-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Fluorobenzyl)-3-(6-methoxyquinolin-8-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been found to exhibit promising biological activities, including anti-cancer and anti-inflammatory properties. In

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A series of novel urea and bis-urea derivatives, including compounds with primaquine and benzene moieties bridged by urea functionalities, were synthesized and evaluated for their biological activity. These compounds were prepared through various synthetic steps using benzotriazole as the synthon. Among these, certain derivatives showed significant antiproliferative effects against multiple cancer cell lines, including breast carcinoma MCF-7 cells. Specifically, urea derivatives with hydroxy group or halogen atoms exhibited moderate antiproliferative effects, with stronger activity observed against MCF-7 cells. Moreover, bis-ureas with hydroxy and fluoro substituents demonstrated extreme selectivity against MCF-7 cells. One compound, in particular, displayed high activity and selectivity for the MCF-7 cell line, suggesting its potential as a lead compound in the development of breast carcinoma drugs. Additionally, these compounds exhibited antioxidant activity in DPPH assay and weak inhibition of soybean lipoxygenase, indicating their multifaceted biological activities (Perković et al., 2016).

Fluorescent and Colourimetric pH Sensor for Cancer Cell Discrimination

A low-cost, simple aminoquinoline-based pH sensor was developed, demonstrating potential as a fluorometric and colourimetric probe for detecting changes in pH. This sensor was designed to differentiate between normal and cancer cells based on pH alterations. It was characterized by various spectroscopic techniques and was successful in differentiating cancer cells, highlighting its potential applications in biomedical fields (Mandal et al., 2018).

Enzymatic Synthesis of Dextromethorphan Intermediate

A new cyclohexylamine oxidase was discovered and used for the stereoselective synthesis of 1-benzyl-OHIQ derivatives, including a key intermediate in the production of dextromethorphan, a widely used antitussive. This biocatalytic reaction showcased the enzyme's capability to oxidize substrates effectively at elevated concentrations, indicating its applicability in the synthesis of pharmaceuticals (Wu et al., 2020).

Propriétés

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-(6-methoxyquinolin-8-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2/c1-24-15-9-13-3-2-8-20-17(13)16(10-15)22-18(23)21-11-12-4-6-14(19)7-5-12/h2-10H,11H2,1H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVINYJCOWUVTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[2,4-dioxo-1-[3-(trifluoromethyl)benzyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-propylcyclohexanecarboxamide](/img/structure/B2553077.png)

![2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one](/img/structure/B2553080.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methylbenzamide](/img/structure/B2553082.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2553085.png)

![{[3-(Morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2553091.png)

![3-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2553094.png)

![N-[(3-Fluoro-4-morpholin-4-ylphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2553095.png)